5-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
5-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% (5-Cl-3-Cl-4-MOCPBA) is a synthetic compound that has a wide range of applications in scientific research. It is an aromatic acid that is soluble in organic solvents, making it a useful reagent in organic synthesis. 5-Cl-3-Cl-4-MOCPBA has been studied for its biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
5-Cl-3-Cl-4-MOCPBA has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 5-chloro-3-chloro-4-methoxycarbonylphenylbenzoic acid esters, which are useful in the synthesis of pharmaceuticals. It has also been used in the synthesis of other compounds, such as 5-chloro-3-chloro-4-methoxycarbonylphenylbenzoic acid derivatives, which are useful in the synthesis of agrochemicals. Additionally, 5-Cl-3-Cl-4-MOCPBA has been used in the synthesis of other compounds, such as 5-chloro-3-chloro-4-methoxycarbonylphenylbenzoic acid amides, which are useful in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Cl-3-Cl-4-MOCPBA is not yet fully understood. However, it is believed that the compound acts as an inhibitor of several enzymes, including cytochrome P450 enzymes, which play a role in the metabolism of drugs, hormones, and other compounds. Additionally, 5-Cl-3-Cl-4-MOCPBA has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the metabolism of purines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-3-Cl-4-MOCPBA are not yet fully understood. However, the compound has been shown to have a wide range of effects on the body. For example, it has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs, hormones, and other compounds. Additionally, it has been shown to have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
5-Cl-3-Cl-4-MOCPBA has several advantages for use in laboratory experiments. It is a relatively stable compound, making it suitable for use in a variety of synthetic reactions. Additionally, it is soluble in organic solvents, making it easy to use in a variety of laboratory experiments. However, it is important to note that the compound can be toxic if handled improperly, and it should be handled with care.
Future Directions
There are several potential future directions for 5-Cl-3-Cl-4-MOCPBA research. First, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to understand the mechanism of action of the compound and to identify potential therapeutic applications. Finally, further research is needed to identify potential new uses for the compound, such as in the synthesis of dyes and pigments.
Synthesis Methods
5-Cl-3-Cl-4-MOCPBA can be synthesized through a multi-step process. The first step involves the reaction of 3-chloro-4-methoxycarbonylbenzoic acid (3-Cl-4-MOCBA) and 5-chlorobenzoic acid (5-ClBA) in the presence of an acid catalyst. This reaction yields 5-Cl-3-Cl-4-MOCPBA. The second step involves the purification of the product, which can be achieved through recrystallization or column chromatography.
properties
IUPAC Name |
3-chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O4/c1-21-15(20)12-3-2-8(7-13(12)17)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWISJCJVSFBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692018 |
Source
|
Record name | 3',5-Dichloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-91-7 |
Source
|
Record name | 3',5-Dichloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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